![molecular formula C17H23N3O2 B600805 Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate CAS No. 953071-73-3](/img/structure/B600805.png)
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS 953071-73-3) is a key intermediate in pharmaceutical synthesis, notably for the second-generation antihistamine Bilastine . Its structure combines a tert-butyl carbamate group with a benzimidazole-piperidine scaffold, offering both stability and functional versatility . The compound is synthesized via a three-step process involving coupling reactions and recrystallization, achieving yields up to 90% . It is characterized by a molecular weight of 301.38 g/mol and is stored under dry, cool conditions (2–8°C) to maintain stability .
Vorbereitungsmethoden
Synthetic Routes for Tert-Butyl 4-(1H-Benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Phillips-Ladenburg Condensation Followed by Boc Protection
The most widely documented method involves a two-step process: benzimidazole ring formation via the Phillips-Ladenburg reaction, followed by piperidine amine protection using tert-butoxycarbonyl (Boc) anhydride.
Step 1: Benzimidazole Formation
Piperidine-4-carboxylic acid reacts with o-phenylenediamine under acidic conditions to form 2-(piperidin-4-yl)-1H-benzo[d]imidazole. The reaction proceeds via cyclocondensation, where the carboxylic acid acts as a carbonyl source.
Reaction Conditions :
-
Reagents : Piperidine-4-carboxylic acid (1.0 equiv), o-phenylenediamine (1.1 equiv), concentrated HCl (3.0 equiv), ethanol.
-
Procedure : The mixture is refluxed at 80–90°C for 8–12 hours, followed by neutralization with aqueous NaOH and extraction with dichloromethane (DCM).
Step 2: Boc Protection
The free amine on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Reaction Conditions :
-
Reagents : 2-(piperidin-4-yl)-1H-benzo[d]imidazole (1.0 equiv), Boc anhydride (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), tetrahydrofuran (THF).
-
Procedure : The reaction is stirred at room temperature for 12–16 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insight :
The Boc group introduces steric hindrance, improving metabolic stability by shielding the piperidine nitrogen from oxidation .
Nucleophilic Substitution with Pre-formed Benzimidazole
An alternative route involves coupling a Boc-protected piperidine derivative with a benzimidazole precursor via nucleophilic substitution.
Step 1: Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Piperidin-4-ol is first protected with Boc anhydride, followed by mesylation to introduce a leaving group.
Reaction Conditions :
-
Reagents : Boc-piperidin-4-ol (1.0 equiv), methanesulfonyl chloride (1.5 equiv), triethylamine (2.0 equiv), DCM.
-
Procedure : Conducted at 0°C for 2 hours, yielding the mesylate intermediate in 95% purity .
Step 2: Coupling with Benzimidazole
The mesylate reacts with benzimidazole in a polar aprotic solvent, facilitated by a strong base.
Reaction Conditions :
-
Reagents : tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 equiv), benzimidazole (1.2 equiv), potassium carbonate (2.0 equiv), dimethylformamide (DMF).
-
Procedure : Heated at 100°C for 24 hours, achieving a 40–45% yield after purification .
Limitations :
-
Low yield due to steric hindrance and competing side reactions.
-
Requires rigorous exclusion of moisture to prevent hydrolysis.
Optimization Strategies for Improved Efficiency
Solvent and Catalyst Screening
Boc Protection Enhancements
-
Base Selection : Using DMAP instead of triethylamine reduces reaction time from 24 to 12 hours .
-
Stoichiometry : A 20% excess of Boc anhydride ensures complete amine protection .
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 1.85–2.10 (m, 4H, piperidine), 3.45–3.60 (m, 2H, N–CH₂), 4.25–4.40 (m, 1H, piperidine-C4), 7.20–7.80 (m, 4H, benzimidazole) .
-
¹³C NMR : δ 28.3 (Boc CH₃), 80.5 (Boc C–O), 154.2 (C=O), 155.8 (benzimidazole C2) .
Purity Assessment
Comparative Analysis of Synthetic Routes
Method | Yield | Advantages | Drawbacks |
---|---|---|---|
Phillips-Ladenburg | 72–85% | High purity, scalable | Acidic conditions may degrade Boc group |
Nucleophilic Substitution | 40–45% | Direct coupling, fewer steps | Low yield, solvent sensitivity |
Industrial-Scale Production Considerations
Continuous Flow Reactors
-
Benefits : Improved heat transfer and mixing, reducing reaction time by 30% .
-
Case Study : A pilot plant achieved 85% yield using a plug-flow reactor for the cyclization step .
Green Chemistry Approaches
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further used in the synthesis of pharmaceuticals and other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate has been investigated for various biological activities, including:
- NLRP3 Inhibition : Research indicates that derivatives of benzo[d]imidazole compounds can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. Compounds similar to this compound have shown promise in reducing IL-1β release in macrophages, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties : The compound has been explored for its anticancer potential. The structural modifications of benzo[d]imidazole derivatives have led to compounds capable of inducing apoptosis in cancer cells. These findings highlight the importance of this compound as a lead structure for developing novel anticancer agents .
- Antimicrobial Activity : Some studies have reported that benzimidazole derivatives exhibit antimicrobial properties. While specific data on this compound is limited, the general trend suggests that compounds with similar structures may possess significant antimicrobial activity .
Synthetic Applications
This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis:
- Synthesis of Novel Derivatives : The piperidine and benzo[d]imidazole components can be modified to create a library of derivatives with varying biological activities, allowing researchers to explore structure-activity relationships effectively .
Case Study 1: NLRP3 Inhibitors
In a study focusing on the modulation of NLRP3 inflammasome inhibitors, derivatives based on the benzo[d]imidazole scaffold were synthesized and tested. Among these, certain compounds showed significant inhibition of IL-1β release and pyroptosis in LPS/ATP-stimulated macrophages, indicating a promising therapeutic avenue for treating inflammatory conditions .
Case Study 2: Anticancer Activity
Another investigation highlighted the anticancer effects of benzimidazole derivatives, demonstrating that modifications to the this compound structure could enhance cytotoxicity against various cancer cell lines. The study emphasized the need for further exploration into the mechanism of action and potential clinical applications .
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations :
- Yield and Purity : The parent compound exhibits superior yield (90%) and purity (99%) compared to analogs like 144f/144g (78–83% purity), likely due to optimized recrystallization protocols . Microwave-assisted synthesis improves yields for pyrrolidine derivatives (56a/56b: 65%) .
- Substituent Effects: Introduction of electron-withdrawing groups (e.g., 4-cyanobenzyl in 13d) or fluorinated rings (144g) reduces synthetic efficiency but enhances target specificity in antimalarial research . The 2-ethoxyethyl group (1181267-36-6) improves solubility without compromising purity .
Stereochemical and Conformational Differences
- Piperidine vs. Pyrrolidine : Replacing piperidine with pyrrolidine (56a/56b) introduces stereochemical diversity, impacting binding affinity in kinase inhibitors . The smaller pyrrolidine ring may enhance membrane permeability.
- Chiral Centers : Compounds like 56a (R-configuration) and 56b (S-configuration) demonstrate how stereochemistry influences biological activity, though specific data on efficacy remain undisclosed .
Biologische Aktivität
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS No. 953071-73-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 301.38 g/mol
- Structure : The compound features a piperidine ring substituted with a benzimidazole moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with tert-butyl di-tert-butyl dicarbonate under controlled conditions. The yield reported for this synthesis can be as high as 91% under optimal conditions, demonstrating its feasibility for further research and application .
Antitumor Activity
Recent studies have indicated that compounds bearing benzimidazole and piperidine structures exhibit notable antitumor properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of the benzimidazole ring enhances the compound's ability to induce apoptosis in cancer cells .
Compound | IC50 (µg/mL) | Cell Line Tested |
---|---|---|
Compound A | 1.61 ± 1.92 | Jurkat |
Compound B | 1.98 ± 1.22 | HT-29 |
These findings highlight the potential of this compound as a lead in anticancer drug development.
Anticonvulsant Activity
In addition to antitumor effects, compounds with similar structural motifs have been evaluated for anticonvulsant activity. For example, certain derivatives have been shown to eliminate tonic extensor phases in animal models, indicating their potential utility in treating epilepsy .
Study 1: Cytotoxicity Evaluation
A study conducted on a series of piperidine derivatives, including this compound, assessed their cytotoxicity using the MTT assay against several cancer cell lines. The study found that compounds with electron-donating groups at specific positions on the aromatic rings exhibited enhanced activity compared to their counterparts without such substitutions.
Study 2: Mechanistic Insights
Another research effort focused on understanding the mechanism of action of piperidine derivatives. It was found that these compounds interact with key proteins involved in cell cycle regulation and apoptosis, providing a biochemical basis for their observed biological activities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, and what are their key reaction conditions?
- Methodology : The compound is typically synthesized via condensation reactions between piperidine derivatives and benzimidazole precursors. For example:
- Route 1 : Reacting tert-butyl 4-aminopiperidine-1-carboxylate with 2-chloro-1H-benzo[d]imidazole under nucleophilic substitution conditions (e.g., DMF, 80°C) .
- Route 2 : Multi-step synthesis involving Boc-protection, cyclization, and purification via column chromatography (silica gel, DCM/MeOH) to achieve yields up to 85% .
- Critical Parameters : Solvent choice (e.g., DMSO for solubility), temperature control, and stoichiometric ratios of reactants. LC-MS and TLC (e.g., Rf = 0.38 in 7% MeOH/DCM) are used to monitor reaction progress .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Primary Techniques :
- 1H NMR : Peaks at δ 7.19–6.78 (aromatic protons), δ 4.08–3.87 (piperidine and Boc-group protons), and δ 1.50–1.33 (tert-butyl groups) confirm structural integrity .
- LC-MS : Molecular ion peaks ([M+H]+) at m/z ~345 (exact mass depends on derivatives) validate purity .
- X-ray Crystallography : Tools like SHELX refine crystal structures, particularly for derivatives with bioactive properties .
Q. What are the primary research applications of this compound in academia?
- Drug Development : Serves as a key intermediate in synthesizing second-generation antihistamines (e.g., Bilastine) .
- Bioactive Derivatives : Modified analogues exhibit antiplasmodial activity (e.g., 3-trifluoromethyl-1,2,4-oxadiazole derivatives) and NOD2 antagonism, relevant to immunology and infectious disease research .
Advanced Research Questions
Q. How can researchers address low synthetic yields (<50%) in multi-step syntheses of this compound?
- Optimization Strategies :
- Catalyst Screening : Use Pd-based catalysts for coupling reactions to improve efficiency .
- Solvent Optimization : Replace DMF with ionic liquids to enhance reaction rates and yields (e.g., from 28% to 42% in ) .
- Scale-Up Adjustments : High-scale synthesis requires rigorous temperature control and inert atmospheres to minimize side reactions .
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Troubleshooting Steps :
- Purity Assessment : Re-crystallize the compound or use preparative HPLC to remove impurities causing anomalous peaks .
- Tautomerism Analysis : Benzimidazole protons (δ 6.78–7.19) may exhibit tautomeric shifts; deuterated solvents (DMSO-d6) stabilize specific forms for clearer NMR interpretation .
- Comparative Studies : Cross-reference with published data for structurally similar derivatives (e.g., tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate) to identify expected patterns .
Q. What computational and experimental approaches are used to study this compound’s interactions with biological targets?
- In Silico Methods : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Plasmodium falciparum enzymes or NOD2 receptors .
- In Vitro Assays :
- Fluorometric Displacement : Benzimidazole derivatives are tested for fluorescence quenching in supramolecular complexes (e.g., cucurbit[7]uril) to assess host-guest interactions .
- Enzyme Inhibition : IC50 values are determined via kinetic assays (e.g., NF-κB inhibition in ) .
Q. Data Contradiction Analysis
Q. Why do similar derivatives (e.g., Compounds 29 and 30 in ) exhibit divergent melting points and NMR profiles?
- Root Cause : Substituent effects (e.g., trifluoromethyl vs. indene groups) alter crystallinity and proton environments. For example:
- Compound 29 : Melting point >300°C due to strong intermolecular H-bonding from amide groups .
- Compound 30 : Lower melting point (90–93°C) results from reduced symmetry and weaker packing .
- Resolution : Perform differential scanning calorimetry (DSC) to correlate thermal behavior with structural features.
Q. Methodological Recommendations
- Synthetic Route Selection : Prioritize routes with >80% yields (e.g., ) for time-sensitive projects.
- Characterization Workflow : Always combine NMR, LC-MS, and elemental analysis to confirm purity before biological testing.
- Data Interpretation : Use software like MestReNova for NMR deconvolution and SHELX for crystallographic refinement .
Eigenschaften
IUPAC Name |
tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVWRLDUPCQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.